![molecular formula C34H76N3O6P B13128765 Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is a complex organic compound with a unique structure that includes a long hydrocarbon chain, a hydroxyl group, and a phosphonooxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt typically involves multiple steps. The process begins with the preparation of the hydrocarbon chain, followed by the introduction of the hydroxyl group and the phosphonooxy group. The final step involves the formation of the ammonium salt.
Hydrocarbon Chain Preparation: The hydrocarbon chain can be synthesized through various methods, including the reduction of fatty acids or the polymerization of smaller hydrocarbon units.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.
Phosphonooxy Group Addition: The phosphonooxy group is added through a phosphorylation reaction, typically using reagents like phosphorus oxychloride or phosphoric acid.
Formation of Ammonium Salt: The final step involves the reaction of the intermediate compound with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to produce alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or phosphonooxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects.
Pathways Involved: It may influence signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt can be compared with other similar compounds to highlight its uniqueness:
N-Palmitoyl-Phytosphingosine: Similar structure but lacks the phosphonooxy group, leading to different biological activities.
Hexadecanamide, N-[(1S,2R)-1-[(α-D-galactopyranosyloxy)methyl]-2-hydroxyheptadecyl]-: Contains a galactopyranosyloxy group instead of the phosphonooxy group, resulting in distinct chemical properties and applications.
Hexadecanamide, N-[(1R)-2-hydroxy-1-methylethyl]-: Different substitution pattern on the hydrocarbon chain, affecting its reactivity and use in research.
Propriétés
Formule moléculaire |
C34H76N3O6P |
|---|---|
Poids moléculaire |
654.0 g/mol |
Nom IUPAC |
diazanium;[(2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadecyl] phosphate |
InChI |
InChI=1S/C34H70NO6P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)32(31-41-42(38,39)40)35-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h32-33,36H,3-31H2,1-2H3,(H,35,37)(H2,38,39,40);2*1H3/t32-,33+;;/m0../s1 |
Clé InChI |
NSDBVKCXYFTORB-HCPPBGRPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



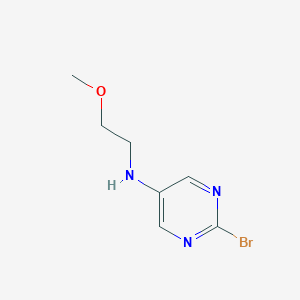

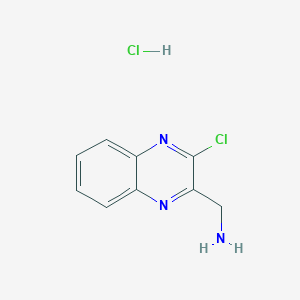
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)

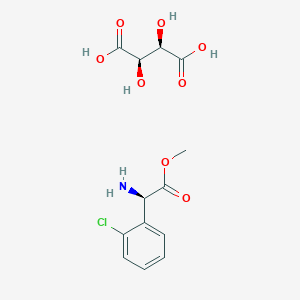
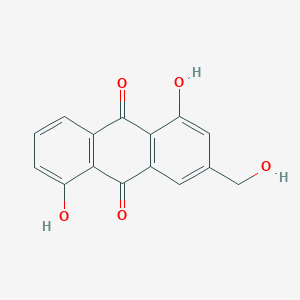
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
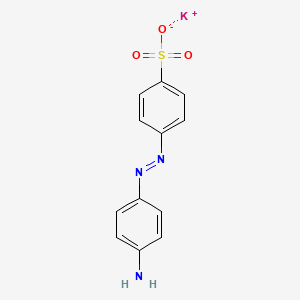
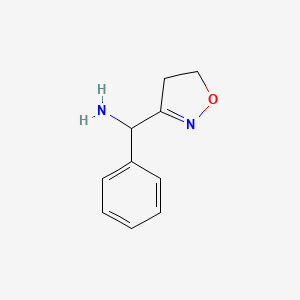
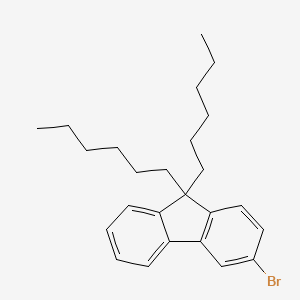
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
